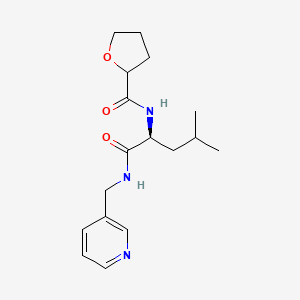![molecular formula C13H17ClF3NO B1434905 Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803591-16-3](/img/structure/B1434905.png)
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H16F3NO·HCl and a molecular weight of 295.73 g/mol . It is also known by its IUPAC name, (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications .
Applications De Recherche Scientifique
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used in various scientific research fields:
Safety and Hazards
Mécanisme D'action
Pharmacokinetics (ADME)
- Information on absorption is not available in the provided data . The compound likely distributes throughout the body, reaching target tissues. Metabolism pathways are unknown. Elimination occurs through urine or feces. Factors like solubility, stability, and metabolism influence bioavailability.
Action Environment
Analyse Biochimique
Biochemical Properties
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors on the cell surface, initiating a cascade of biochemical reactions. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The trifluoromethyl group of the compound plays a crucial role in enhancing its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal analysis in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues also affects its overall efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in determining the compound’s subcellular localization. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and its impact on cellular function .
Méthodes De Préparation
The synthesis of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves several steps. One common method starts with the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime . This intermediate is then reduced using zinc and acetic acid to yield 3-(trifluoromethyl)benzylamine . The final step involves the reaction of this amine with tetrahydro-2H-pyran-4-yl chloride under basic conditions to form the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the tetrahydro-2H-pyran-4-yl moiety, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenylmethanamine: Similar in structure but without the oxan-4-yl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique aspects of this compound, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMHGNMGYSSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
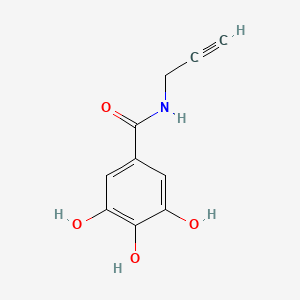
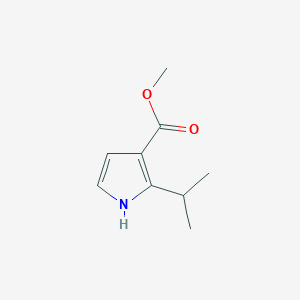
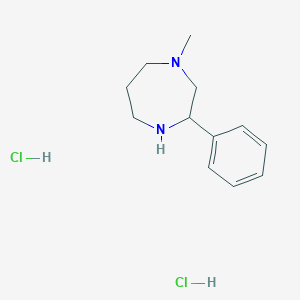
![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
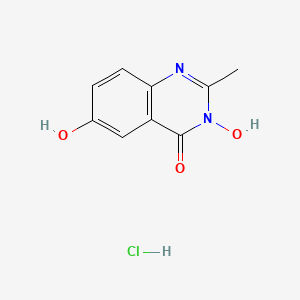
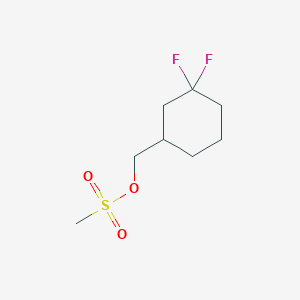
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)
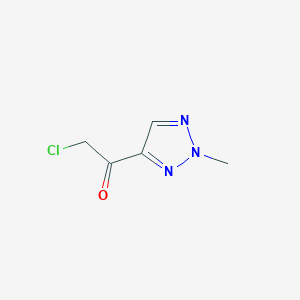
![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)
